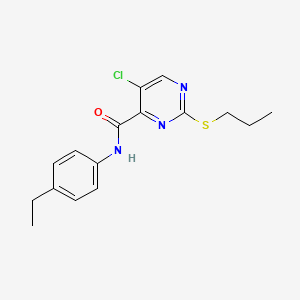
5-chloro-N-(4-ethylphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(4-ethylphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound belonging to the pyrimidine family This compound is characterized by the presence of a chloro group, an ethylphenyl group, a propylsulfanyl group, and a carboxamide group attached to a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-ethylphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Attachment of the Ethylphenyl Group: The ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using ethylbenzene and a suitable catalyst like aluminum chloride (AlCl₃).
Introduction of the Propylsulfanyl Group: The propylsulfanyl group can be attached through a nucleophilic substitution reaction using propylthiol and a suitable base.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the corresponding carboxylic acid derivative with ammonia or an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The propylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The chloro group can be substituted with various nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
5-chloro-N-(4-ethylphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-chloro-N-(4-ethylphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-chloro-N-(4-methylphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide
- 5-chloro-N-(4-ethylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
- 5-chloro-N-(4-ethylphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxylic acid
Uniqueness
5-chloro-N-(4-ethylphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide is unique due to the specific combination of functional groups attached to the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C16H18ClN3OS |
|---|---|
Poids moléculaire |
335.9 g/mol |
Nom IUPAC |
5-chloro-N-(4-ethylphenyl)-2-propylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C16H18ClN3OS/c1-3-9-22-16-18-10-13(17)14(20-16)15(21)19-12-7-5-11(4-2)6-8-12/h5-8,10H,3-4,9H2,1-2H3,(H,19,21) |
Clé InChI |
TVDYCFQOEBRWDA-UHFFFAOYSA-N |
SMILES canonique |
CCCSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)CC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


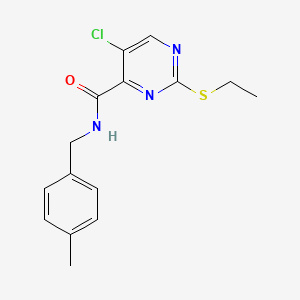
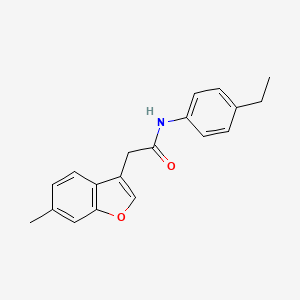

![5-chloro-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B14993499.png)
![2-[(prop-2-yn-1-ylsulfanyl)methyl]-1H-benzimidazole](/img/structure/B14993501.png)
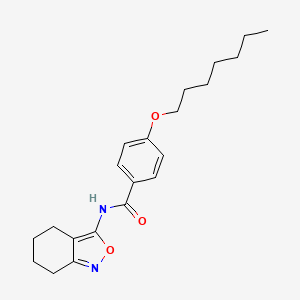
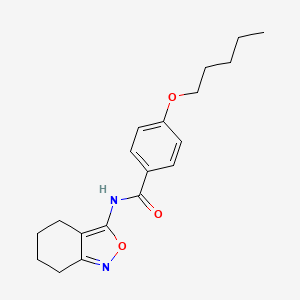
![1-(2-Cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-3-phenylurea](/img/structure/B14993521.png)
![5-chloro-2-(propylsulfonyl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B14993528.png)
![ethyl 4-[1-(4-chlorophenyl)-6,7-diethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]benzoate](/img/structure/B14993530.png)
![5-chloro-N-{2-[(3-fluoro-4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B14993534.png)
![4-[(4-methylphenyl)sulfonyl]-N-(prop-2-en-1-yl)-2-(propylsulfonyl)-1,3-thiazol-5-amine](/img/structure/B14993535.png)
![N-benzyl-4-[(4-chlorophenyl)sulfonyl]-N-methyl-2-(methylsulfonyl)-1,3-thiazol-5-amine](/img/structure/B14993538.png)
![methyl 4-[8-cyano-3-(3,4-dimethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-7-yl]benzoate](/img/structure/B14993540.png)
